2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS: 1367986-07-9; molecular formula: C₆H₆ClN₃) is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine scaffold with a chlorine substituent at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is commercially available (e.g., from Shanghai Yuanye Bio-Technology Co., Ltd.) and serves as a precursor for synthesizing kinase inhibitors and other bioactive molecules . Its applications include drug discovery, particularly in autoimmune and oncology research, as seen in its role as a precursor to Tofacitinib, a Janus kinase (JAK) inhibitor .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCUTNLVLAXTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Reaction Conditions
The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. A tertiary amine base, typically diisopropylethylamine (DIPEA), is added to neutralize HCl byproducts. The reaction proceeds at 25°C initially, followed by heating to 75°C to complete the chlorination.
Key Reaction Parameters:
Optimization of Reagent Equivalents
Excess POCl₃ (3.0 equivalents) ensures complete conversion of hydroxyl groups to chlorides, while limiting the base to 2.0 equivalents minimizes side reactions. This optimization increased yields from 26.5% in earlier methods to 52% in the patented process.
Hydrogenation Process
The unsaturated 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is hydrogenated using a rhodium catalyst (e.g., bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate) under 50 psi H₂ at 45–55°C. Hydrogen uptake is monitored until cessation, typically requiring 1 hour.
Purification Steps:
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Filtration through Celite to remove catalysts.
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Solvent displacement with toluene to isolate the dihydro product.
Synthesis via Intramolecular Cyclization
Coupling Reaction with Acrylic Acid
An alternative route involves coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid using nickel chloride (NiCl₂) and cuprous iodide (CuI) as catalysts. The reaction occurs in ethanol at 65°C for 8 hours, achieving a 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.
Catalytic System:
Cyclization Conditions and Catalysts
The acrylate intermediate undergoes intramolecular cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride (CuCl) and triethylamine (TEA) at 70°C for 12 hours. This step forms the dihydro pyrrolo ring with a 97.6% yield.
Mechanistic Insight:
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CuCl facilitates radical-based cyclization.
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TEA acts as a base to deprotonate intermediates, driving the reaction forward.
Comparative Analysis of Synthetic Methods
Yield Comparison
| Method | Step 1 Yield | Step 2 Yield | Overall Yield |
|---|---|---|---|
| Chlorination/Hydrogenation | 52% | 87.3% | 45.4% |
| Cyclization | 73.1% | 97.6% | 71.3% |
The cyclization method outperforms chlorination in overall yield due to efficient catalytic systems and minimized side reactions.
Reaction Time and Scalability
Purity and Byproduct Formation
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Chlorination Byproducts: Over-chlorination at position 4 occurs if POCl₃ exceeds 3.0 equivalents.
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Cyclization Byproducts: Minimal (<2%) due to precise stoichiometric control of CuCl and TEA.
Recent Advances and Alternative Approaches
Recent studies explore asymmetric hydrogenation using chiral phosphine ligands to access enantiopure dihydro derivatives. Additionally, flow chemistry techniques are being adapted to improve the safety of exothermic chlorination steps .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like oxone and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine serves as a significant intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them vital targets for cancer therapy. The compound's ability to inhibit various kinases, including EGFR, Her2, VEGFR2, and CDK2, has been demonstrated through biochemical assays.
Case Study: Kinase Inhibition
Research has shown that this compound induces cell cycle arrest and apoptosis in cancer cells by binding to the active sites of kinases. For instance, studies involving human cancer cell lines have reported significant cytotoxic effects attributed to its action on these kinases.
Materials Science
The unique structure of this compound also lends itself to applications in materials science. The compound can be utilized in developing novel materials with specific electronic and optical properties. Its heterocyclic nature allows for modifications that can enhance material characteristics such as conductivity and light absorption.
Biological Studies
In addition to its medicinal applications, this compound is employed in biological studies focusing on enzyme inhibition and other biochemical processes. Its interaction with various biological targets provides insights into cellular mechanisms and pathways.
Biochemical Pathways Affected
Upon binding to its targets, the compound influences several biochemical pathways that are critical for cell proliferation and survival. This includes modulation of pathways involved in apoptosis and cell cycle regulation.
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as diethyl malonate and allyl bromide. The reaction conditions are crucial for achieving high yields and purity.
Synthetic Route Example
- Reaction of diethyl malonate with allyl bromide.
- Cyclization with amidine to form the pyrrolopyrimidine ring system.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 2-position plays a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of kinase activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with structurally related derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 1367986-07-9 | C₆H₆ClN₃ | 155.58 | Not reported | Soluble in DMSO, methanol, chloroform | Chlorine at 2-position; fused pyrrole ring |
| 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | 16372-08-0 | C₆H₆ClN₃ | 155.58 | 215–220 | Soluble in chloroform, methanol | Chlorine at 4-position; crystalline powder |
| 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | 2139336-89-1 | C₆H₅Cl₂N₃ | 190.03 | Not reported | Limited data | Two chlorine atoms at 2- and 4-positions |
| 4-Chloro-5-fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-6-ol | Not assigned | C₆H₅ClFN₃O | 189.57 | Not reported | Soluble in acetonitrile/water | Fluorine and hydroxyl substituents |
| 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine | 157327-51-0 | C₆H₇N₃·2ClH | 194.06 | Not reported | Soluble in polar solvents | [3,4-d] ring fusion; dihydrochloride salt |
Key Differences and Trends
- Substituent position : The 4-chloro derivative (CAS 16372-08-0) exhibits higher thermal stability (mp 215–220°C) compared to the 2-chloro isomer, likely due to intramolecular interactions .
- Halogenation : Fluorination at the 5-position () enhances polarity and bioavailability, while dichloro derivatives may improve cross-coupling reactivity .
- Ring fusion : [3,4-d] fusion (vs. [2,3-d]) alters electron distribution, influencing binding to biological targets like cGMP .
Biological Activity
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which has been associated with various therapeutic properties, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₆H₆ClN₃
- Molecular Weight : 155.58 g/mol
- CAS Number : 1367986-07-9
- Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : This compound has shown promising activity as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In a study involving structure-activity relationship (SAR) analysis, derivatives of pyrrolo[2,3-d]pyrimidine exhibited significant selectivity against CDK2 and other kinases involved in cell proliferation pathways .
- Anti-inflammatory Activity : Research has indicated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines like HepG2. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
| Assay Type | Target/Pathway | IC₅₀ Value | Reference |
|---|---|---|---|
| COX-2 Inhibition | Anti-inflammatory | 0.04 μmol | |
| CDK Inhibition | Cell cycle regulation | < 1 μM | |
| Cytotoxicity (HepG2 Cells) | Apoptosis induction | 43.15 - 68.17 µM |
Case Studies
- Cancer Therapeutics : A study explored the potential of pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents by evaluating their cytotoxic effects on various cancer cell lines. The results indicated that compounds with chlorine substitutions exhibited enhanced cytotoxicity against HepG2 cells compared to other derivatives .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives effectively suppressed COX-2 activity in vitro and showed promise in reducing inflammation in animal models .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves cyclization of precursors such as 2-chloropyridine derivatives. A common method includes:
- Step 1 : Reacting 2-chloropyridine with a cyclizing agent (e.g., sodium hydride) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Step 2 : Purification via column chromatography using ethyl acetate/hexane (1:3) to isolate the product .
Alternative routes may involve multi-step reactions with sulfur-containing groups or halogenated aromatics, optimized for yield (50–70%) by adjusting solvent polarity and temperature .
Q. How is the structural identity of this compound confirmed?
Key techniques include:
- NMR Spectroscopy : NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 7.8–8.2 ppm (pyrimidine protons), δ 3.5–4.0 ppm (dihydro-pyrrole protons).
- Mass Spectrometry : ESI-MS (m/z 172.03 [M+H]) confirms molecular weight .
- X-ray Crystallography : Resolves fused bicyclic structure and chlorine positioning .
Q. What in vitro assays are used to assess its biological activity?
- Kinase Inhibition Assays : Test against kinases (e.g., ATR, EGFR) using ADP-Glo™ kits. IC values are calculated via dose-response curves (1–100 µM range) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, with EC values compared to reference drugs .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled synthesis?
Critical parameters include:
- Catalyst Screening : Palladium on carbon (5% w/w) enhances cyclization efficiency by 20–30% .
- Solvent Optimization : Replacing DMF with acetonitrile reduces side products (e.g., di-chlorinated byproducts) .
- Temperature Control : Lowering reaction temperature to 60°C minimizes decomposition, improving purity (>95%) .
Q. How to resolve contradictions in reported biological activities across studies?
Conflicting data (e.g., varying IC values) may arise from assay conditions or structural analogs. Strategies:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups at position 5) using molecular docking (AutoDock Vina) .
- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
Q. What methodologies enable rational design of derivatives with enhanced selectivity?
- Computational Modeling : Use Schrödinger Suite to predict binding affinities for kinase active sites. Focus on substituents at positions 2 and 4 (e.g., dichloro groups improve ATR inhibition) .
- Parallel Synthesis : Generate a library via Suzuki-Miyaura coupling (e.g., aryl boronic acids at position 7) and screen for selectivity using high-throughput SPR .
Q. How to address instability during storage?
- Storage Conditions : Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation .
- Stability Testing : Monitor via HPLC (C18 column, 254 nm) over 6 months; degradation <5% under recommended conditions .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity in cancer models?
Discrepancies may stem from:
- Cell Line Variability : Folate receptor expression levels (e.g., high in KB cells) influence compound uptake .
- Metabolic Differences : Liver microsomal assays (rat S9 fraction) reveal rapid oxidation of the dihydro-pyrrole ring in some models .
Q. How to validate hypothesized mechanisms of action?
- RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., downregulation of angiogenesis markers like VEGF) .
- CRISPR Knockout : Validate target engagement by comparing IC in wild-type vs. kinase-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
